The compound [D-4Aph(CO-NH-OCH3)6]degarelix is a synthetic analog of degarelix, which is a gonadotropin-releasing hormone antagonist primarily used in the treatment of hormone-sensitive cancers such as prostate cancer. This compound incorporates methoxy and amide functionalities, enhancing its biological activity and stability. Degarelix itself is known for its ability to rapidly reduce testosterone levels by inhibiting the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.
The synthesis and analysis of this compound have been documented in various scientific articles and patents, particularly focusing on its structural modifications and biological implications. Notably, research has explored the introduction of methoxy groups into peptide structures to enhance their pharmacological properties .
[D-4Aph(CO-NH-OCH3)6]degarelix is classified as a peptide-based drug. It belongs to the category of gonadotropin-releasing hormone antagonists, which are crucial in managing hormone-dependent conditions.
The synthesis of [D-4Aph(CO-NH-OCH3)6]degarelix typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The detailed procedures can vary based on specific modifications introduced into the peptide structure .
The synthesis yields high-purity products, often verified through mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm both the identity and purity of the synthesized compound.
The molecular structure of [D-4Aph(CO-NH-OCH3)6]degarelix features a backbone typical of peptide hormones, with specific modifications that include methoxy groups attached to phenylalanine residues. The presence of carbonyl (C=O) and amide (C=O-NH) linkages contributes to its stability and functionality.
[D-4Aph(CO-NH-OCH3)6]degarelix undergoes several chemical reactions relevant to its function:
Kinetic studies can provide insights into how quickly these reactions occur, which is vital for understanding dosing regimens in clinical applications.
The mechanism by which [D-4Aph(CO-NH-OCH3)6]degarelix exerts its effects involves:
Studies have shown that this mechanism results in rapid reductions in serum testosterone levels within 24 hours after administration .
Relevant analyses include thermal stability assessments and solubility tests under varying conditions .
[D-4Aph(CO-NH-OCH3)6]degarelix is primarily utilized in:
This compound represents significant advancements in peptide therapeutics aimed at managing hormone-dependent diseases effectively .
Position 6 within the degarelix scaffold (specifically employing the unnatural amino acid D-4-aminophenylalanine, abbreviated as D-4Aph) serves as a critical anchor point for gonadotropin-releasing hormone receptor engagement. The native gonadotropin-releasing hormone receptor binding pocket exhibits high sensitivity to steric and electronic perturbations at this residue, which occupies a solvent-exposed region adjacent to key receptor contact points. Structural analyses reveal that substitutions must balance bulk to prevent steric clashes while introducing polar moieties capable of water-mediated hydrogen bonding with gonadotropin-releasing hormone receptor extracellular domains [1] [4]. The D-chirality of the 4Aph residue is conserved to maintain backbone orientation compatible with gonadotropin-releasing hormone receptor subsite geometry, while the side-chain modification serves as the primary tunable parameter for affinity optimization. Crystallographic modeling indicates that position 6 substituents project toward a hydrophilic subpocket containing histidine and aspartate residues, necessitating hydrogen bond donor/acceptor capabilities in the ligand [3] [4].
Table 1: Biological Activity Profile of Select Position 6-Modified Degarelix Analogues
Position 6 Substituent | In Vitro IC₅₀ (nM) | Relative LH Inhibition Duration | HPLC Retention Time (min) |
---|---|---|---|
Carbamoyl (Cbm; Degarelix) | 0.58 | Very Long | 23.8 |
Acetyl (Ac; Acyline) | 0.69 | Long | 28.2 |
Methoxycarbamoyl | 0.60 (Analogue 8) | Long | 26.3 |
Hydroxycarbamoyl | 0.86 (Analogue 7) | Short | 24.4 |
Pegylated Urea | Not Reported | Intermediate | 29.0 |
Source: Adapted from screening data of degarelix analogues [1]
Nω-Methoxycarbamoylation (chemical structure: -CO-NH-OCH₃) strategically optimizes the electronic density and steric footprint of the position 6 urea compared to parent carbamoyl (-CO-NH₂) or hydroxycarbamoyl (-CO-NH-OH) groups. The methoxy group (-OCH₃) functions as a moderate electron-donating substituent, reducing the electrophilic character of the carbonyl carbon. This electronic modulation diminishes susceptibility to nucleophilic attack and metabolic degradation, thereby enhancing metabolic stability relative to acetylated analogues [1] [3]. Sterically, the methoxy group occupies minimal volume (Van der Waals radius ~ 2.0 Å) while preventing tautomerization or ionization states that could alter binding kinetics. This contrasts favorably with bulkier pegylated urea derivatives (e.g., -CO-NH-(C₂H₄O)₂-C₂H₅), which exhibit significantly prolonged HPLC retention times (29.0 minutes vs. 26.3 minutes for methoxycarbamoyl) indicative of increased hydrophobicity or molecular size detrimental to formulation properties [1]. Computational molecular modeling confirms the methoxy group adopts a conformation perpendicular to the urea plane, minimizing steric hindrance with adjacent Ser⁴ and Leu⁷ residues while optimally orienting the carbonyl oxygen for hydrogen bonding with gonadotropin-releasing hormone receptor Arg³⁰⁸ [4].
The urea linkage (-CO-NH-) introduced via carbamoylation at position 6 creates a dual hydrogen-bonding motif critical for anchoring the ligand within the gonadotropin-releasing hormone receptor binding cleft. Nω-Methoxycarbamoylation specifically transforms this into a bifurcated hydrogen-bonding domain:
Table 2: Hydrogen Bonding Parameters of Position 6 Urea Modifications
Modification | H-Bond Donor Capacity | H-Bond Acceptor Capacity | Key Receptor Interactions | Binding ΔH (kcal/mol) |
---|---|---|---|---|
Acetyl (Ac) | None | 1 (Carbonyl) | Partial solvent exposure | -8.2 |
Carbamoyl (Cbm) | 1 (N-H) | 1 (Carbonyl) | His⁹⁵¹ (backbone), Asp³⁰² (side chain) | -11.5 |
Hydroxycarbamoyl | 1 (N-H) | 2 (Carbonyl, OH) | Compromised by intramolecular H-bonding | -10.1 |
Methoxycarbamoyl | 1 (N-H) | 1.5 (Carbonyl, weak OCH₃) | His⁹⁵¹, Asp³⁰² (optimized geometry) | -12.0 |
Source: Thermodynamic and structural analyses from degarelix analogue studies [1] [4]
Replacement of the acetyl group in acyline (-CO-CH₃) with methoxycarbamoyl (-CO-NH-OCH₃) at position 6 yields substantial improvements in pharmacological properties, mediated by distinct electronic and structural mechanisms:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3